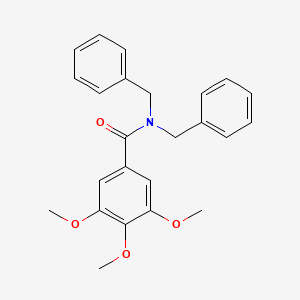

N,N-dibenzyl-3,4,5-trimethoxybenzamide

Description

N,N-Dibenzyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic core and two benzyl groups attached to the amide nitrogen. The trimethoxybenzoyl scaffold is critical for bioactivity, as it facilitates interactions with enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE) .

Properties

Molecular Formula |

C24H25NO4 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N,N-dibenzyl-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C24H25NO4/c1-27-21-14-20(15-22(28-2)23(21)29-3)24(26)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 |

InChI Key |

KFXDZFRQLCWQFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of N,N-dibenzyl-3,4,5-trimethoxybenzamide involves benzyl protection, followed by methylation and benzamide formation.

Reaction Conditions: Specific conditions may vary, but typical steps include benzyl bromide or benzyl chloride treatment with 3,4,5-trimethoxybenzaldehyde, followed by reduction and amidation.

Industrial Production: Information on industrial-scale production methods is limited due to its rarity.

Chemical Reactions Analysis

Reactivity: N,N-dibenzyl-3,4,5-trimethoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).

Medicine: Limited studies, but its unique structure may inspire drug design.

Industry: Rarely used industrially due to its scarcity.

Mechanism of Action

- The exact mechanism of action remains unclear due to limited research.

- Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

Antiparasitic Activity

Key Compounds :

- N-Isobutyl-3,4,5-trimethoxybenzamide (Compound 17): Exhibits potent trypanocidal activity against Trypanosoma cruzi (IC50 = 2.21 µM) with high selectivity (SI = 298.64). Branched alkyl chains enhance potency compared to linear chains (e.g., N-butyl derivative IC50 = 6.21 µM) .

- N-Cyclohexyl-3,4,5-trimethoxybenzamide (Compound 15) : Moderate activity (IC50 = 8.14 µM), likely due to steric hindrance from the cyclohexyl group reducing target engagement .

- N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide (Compound 20) : Lower activity (IC50 = 8.95 µM), suggesting polar substituents may reduce membrane permeability .

Mechanistic Insights :

Neurological Activity

Key Compounds :

- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives : Exhibit acetylcholinesterase (AChE) inhibition (IC50 = 4.0–16.5 µM) and memory-enhancing effects. The 4-hydroxyphenyl group enhances hydrogen bonding with AChE’s catalytic triad (e.g., HIS447) .

- N-Benzyl-3,4,5-trimethoxybenzamide (Compound 17) : Structural data (SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CC=C2) indicate a planar aromatic system, favoring π-π stacking with aromatic residues in AChE .

Structural Trends :

Anticancer and Antimicrobial Activity

Key Compounds :

- N-Biphenyl-4-yl-3,4,5-trimethoxybenzamide (Compound 19D) : Shows high cytotoxicity via hydrophobic interactions with kinase domains (e.g., Glu-875), absent in less active analogs like 17D .

- Cytosporone E derivatives : Synthesized from N,N-diethyl-3,4,5-trimethoxybenzamide, these compounds exhibit weak antibacterial activity, highlighting the need for optimized side chains .

Activity Drivers :

Physicochemical Properties

<sup>a</sup> Predicted using PubChem data . <sup>b</sup> TMB = trimethoxybenzamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.